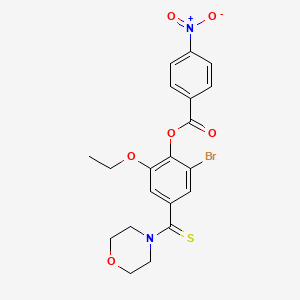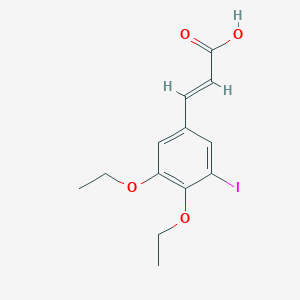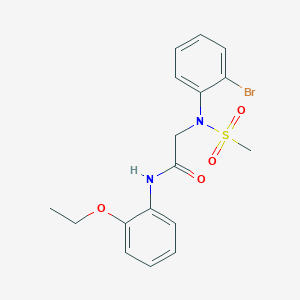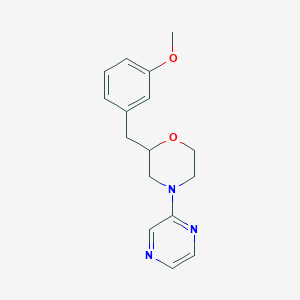![molecular formula C22H31NO3S B6047918 2-butyryl-5-[2-(ethylthio)propyl]-3-[(2-methoxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B6047918.png)
2-butyryl-5-[2-(ethylthio)propyl]-3-[(2-methoxyphenyl)amino]-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-butyryl-5-[2-(ethylthio)propyl]-3-[(2-methoxyphenyl)amino]-2-cyclohexen-1-one is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as ETP-46464 and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action for ETP-46464 involves its ability to bind to the MDM2 protein and inhibit its activity. This, in turn, leads to the stabilization and activation of the p53 protein, which plays a crucial role in the regulation of cell growth and division. By restoring the function of p53, ETP-46464 may help to prevent the growth and spread of cancer cells.
Effets Biochimiques Et Physiologiques
ETP-46464 has been found to have various biochemical and physiological effects, including the inhibition of MDM2 activity, the stabilization and activation of p53, and the induction of apoptosis (programmed cell death) in cancer cells. This compound has also been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ETP-46464 in lab experiments is its specificity for the MDM2 protein, which may help to reduce off-target effects. However, one limitation is that this compound may not be effective in all types of cancer cells, and further research is needed to determine its efficacy in different cancer types.
Orientations Futures
There are several future directions for research on ETP-46464, including:
1. Further investigation of its potential applications in cancer research, including its efficacy in different cancer types and its potential use in combination with other cancer treatments.
2. Studies on its mechanisms of action, including its effects on other proteins and pathways involved in cancer development and progression.
3. Development of new synthetic methods for ETP-46464 that may improve its yield and purity.
4. Investigation of its potential applications in other areas of research, such as inflammation and oxidative stress.
In conclusion, ETP-46464 is a promising compound that has been studied for its potential applications in scientific research, particularly in the field of cancer research. Further research is needed to determine its efficacy in different cancer types and to explore its mechanisms of action and potential applications in other areas of research.
Méthodes De Synthèse
The synthesis method for ETP-46464 involves several steps, including the reaction of 2-methoxyaniline with cyclohexanone in the presence of a catalyst. The resulting product is then reacted with butyryl chloride and ethylthiol to form the final compound.
Applications De Recherche Scientifique
ETP-46464 has been studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been found to inhibit the activity of a protein called MDM2, which is involved in the regulation of the tumor suppressor protein p53. By inhibiting the activity of MDM2, ETP-46464 may help to restore the function of p53 and prevent the growth and spread of cancer cells.
Propriétés
IUPAC Name |
(2E)-5-(2-ethylsulfanylpropyl)-2-(1-hydroxybutylidene)-3-(2-methoxyphenyl)iminocyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3S/c1-5-9-19(24)22-18(23-17-10-7-8-11-21(17)26-4)13-16(14-20(22)25)12-15(3)27-6-2/h7-8,10-11,15-16,24H,5-6,9,12-14H2,1-4H3/b22-19+,23-18? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWQSRMFLKMWTP-WJDXPILSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=C1C(=NC2=CC=CC=C2OC)CC(CC1=O)CC(C)SCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=C\1/C(=NC2=CC=CC=C2OC)CC(CC1=O)CC(C)SCC)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-5-(2-ethylsulfanylpropyl)-2-(1-hydroxybutylidene)-3-(2-methoxyphenyl)iminocyclohexan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(difluoromethyl)-2-[3-(1,4-oxazepan-4-ylmethyl)phenyl]pyrimidin-4(3H)-one](/img/structure/B6047838.png)
![1-naphthyl[1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanone](/img/structure/B6047846.png)
![methyl 4-({[1-(3-methoxybenzyl)-3-piperidinyl]amino}carbonyl)benzoate](/img/structure/B6047850.png)
![N-{4-[(4-bromobenzoyl)amino]phenyl}-3,4-dimethylbenzamide](/img/structure/B6047853.png)
![N-[2-(1-adamantyl)ethyl]-6-chloro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6047872.png)


![4-[4-(2-methylphenoxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B6047897.png)
![N',N'''-1,6-hexanediylbis[N-(3-chlorophenyl)(thiourea)]](/img/structure/B6047902.png)
![4-(1-piperidinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B6047919.png)

![2-[4-(4-ethylbenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6047925.png)
![3-[2-hydrazono-2-(4-methylphenyl)ethylidene]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B6047935.png)
